Spiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one dihydrochloride
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Overview
Description
Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride is a chemical compound with the molecular formula C11H13N3O·2HCl. It is known for its unique spirocyclic structure, which consists of a piperidine ring fused to a pyrrolopyridine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt in its solid form .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms.
Scientific Research Applications
Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites and exert its effects by modulating the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one: This compound has a similar spirocyclic structure but differs in the position of the spiro linkage.
Spiro[piperidine-3,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one: Another similar compound with variations in the pyrrolo ring structure.
Uniqueness
Spiro[piperidine-3,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one dihydrochloride is unique due to its specific spiro linkage and the presence of the dihydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,3'-piperidine]-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c15-10-11(4-2-5-12-7-11)9-8(14-10)3-1-6-13-9;;/h1,3,6,12H,2,4-5,7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVMFHCPXFXLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC1)C3=C(C=CC=N3)NC2=O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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